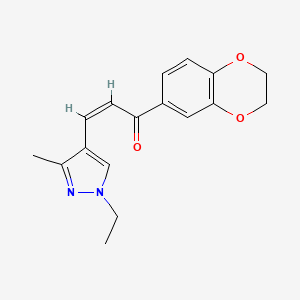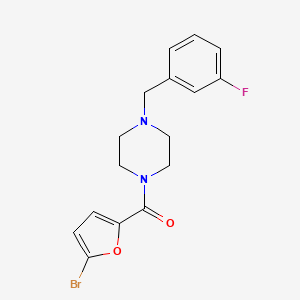
2-ethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide
Vue d'ensemble
Description
2-ethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide is a chemical compound with the molecular formula C21H26N2O3S. It is also known as EMD-1214063 and is a potent and selective inhibitor of the enzyme protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, survival, and metabolism. Inhibition of PKB/Akt has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
EMD-1214063 is a potent and selective inhibitor of PKB/Akt. PKB/Akt is a serine/threonine kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, survival, and metabolism. PKB/Akt is activated by phosphorylation by upstream kinases such as phosphoinositide 3-kinase (PI3K) and phosphoinositide-dependent kinase-1 (PDK1). Activated PKB/Akt phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors. Inhibition of PKB/Akt by EMD-1214063 leads to the inhibition of downstream targets and ultimately results in the inhibition of cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects:
EMD-1214063 has been shown to have various biochemical and physiological effects. In cancer cells, EMD-1214063 inhibits cell proliferation and survival by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to radiation therapy and chemotherapy. In animal models of diabetes, EMD-1214063 improves glucose metabolism and insulin sensitivity by increasing glucose uptake and decreasing gluconeogenesis. It also improves lipid metabolism by decreasing triglyceride and cholesterol levels. In animal models of myocardial infarction, EMD-1214063 has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
EMD-1214063 has several advantages for lab experiments. It is a potent and selective inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of PKB/Akt in various cellular processes. It has also been shown to have therapeutic potential in various diseases, which makes it a promising candidate for drug development. However, EMD-1214063 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several future directions for research on EMD-1214063. One area of research is the development of more potent and selective inhibitors of PKB/Akt. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PKB/Akt inhibitors. In addition, further studies are needed to investigate the potential therapeutic applications of EMD-1214063 in other diseases such as neurodegenerative diseases and inflammatory diseases. Finally, the development of more stable and bioavailable formulations of EMD-1214063 is needed to improve its efficacy in vivo.
Applications De Recherche Scientifique
EMD-1214063 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, EMD-1214063 has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have cardioprotective effects in animal models of myocardial infarction.
Propriétés
IUPAC Name |
2-ethyl-N-(4-methyl-2-oxochromen-7-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-14-6-4-5-9-20(14)18(23)19-13-7-8-15-12(2)10-17(21)22-16(15)11-13/h7-8,10-11,14H,3-6,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQWWOZGKYMEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=S)NC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4672450.png)

![3-{[(4,5-dibromo-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672476.png)
![3-allyl-5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672484.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4672488.png)
![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)
![2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)
![2-(allylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4672500.png)
![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4672542.png)